2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as piperidine and isoindoline rings. Its molecular formula is C20H23N3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Isoindoline Ring: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with a suitable amine to form the isoindoline ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor such as a diketone or a diester.
Formation of the Acetaldehyde Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include phthalic anhydride, ammonia, and various amines.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halides, Hydroxyl groups
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindoline structure and is known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Uniqueness
2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]acetaldehyde |
InChI |
InChI=1S/C20H23N3O4/c24-10-7-13-5-8-22(9-6-13)15-1-2-16-14(11-15)12-23(20(16)27)17-3-4-18(25)21-19(17)26/h1-2,10-11,13,17H,3-9,12H2,(H,21,25,26) |
InChI Key |
VRTXAVUPFKTNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.